molecular formula C18H20N4O2 B2806830 1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione CAS No. 2309805-69-2

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione

Número de catálogo: B2806830
Número CAS: 2309805-69-2
Peso molecular: 324.384
Clave InChI: BGPGGXMYHJFSBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pentane-1,5-dione backbone substituted with a phenyl group at position 1 and a 3-(pyrazin-2-ylamino)azetidin-1-yl moiety at position 3. The diketone structure confers reactivity for nucleophilic additions or reductions, while the azetidine-pyrazine group may influence bioavailability and target specificity.

Propiedades

IUPAC Name

1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGGXMYHJFSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pentane backbone, a phenyl group, and an azetidine ring substituted with a pyrazine moiety. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 296.3669 g/mol. The compound can be classified under azetidinones and pyrazine derivatives , both known for their significant biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC_{16}H_{20}N_{4}O_{2}
Molecular Weight296.3669 g/mol
Functional GroupsAzetidine, Pyrazine
ClassificationAzetidinone, Pyrazine Derivative

The specific mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets. The presence of the pyrazine and azetidine groups suggests potential activity against enzymes or receptors involved in disease processes.

Biological Activities

Research into the biological activities of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
  • Antimicrobial Properties : Compounds containing pyrazine moieties are known for their antimicrobial activities. Studies have demonstrated that similar derivatives can inhibit the growth of antibiotic-resistant bacteria .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Assays : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibit significant cytotoxicity and can enhance the effect of standard chemotherapy agents like doxorubicin .
  • Antimicrobial Testing : A series of pyrazole-based compounds were tested against multiple strains of bacteria, demonstrating varying degrees of antimicrobial efficacy. Notably, certain derivatives displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Pentane-1,5-dione Derivatives

(a) 5-((4S)-2-Oxo-4-phenyl-(1,3-oxazolidin-3-yl))-1-(4-fluorophenyl)pentane-1,5-dione (Compound 47)
  • Structure: Differs in the substituent at position 5, which is a 1,3-oxazolidinone ring (a five-membered heterocycle with oxygen and nitrogen) instead of an azetidine-pyrazine group .
  • Synthesis : Produced via biocatalytic reduction of an α,β-unsaturated precursor with >95% conversion and selectivity.
  • Application : Key intermediate in ezetimibe (cholesterol absorption inhibitor) synthesis, highlighting the pharmacological relevance of pentane-1,5-dione scaffolds .
(b) 3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (Compound 7)
  • Structure: Retains the pentane-1,5-dione core but substitutes positions 1 and 5 with methylphenyl and hydroxyphenyl groups, lacking nitrogenous heterocycles .
  • Synthesis : Formed via microbial biotransformation of hydroxychalcones, demonstrating the unpredictability of enzymatic modifications (e.g., simultaneous reduction and hydroxylation) .

Azetidine-Containing Analogues

(a) 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Derivatives
  • Structure: Shares the azetidine ring but incorporates a pyrazolo-pyridine substituent and morpholine-quinoline backbone. These compounds are optimized as Toll-like receptor (TLR7-9) antagonists .
  • Therapeutic Use : Designed for treating systemic lupus erythematosus (SLE), emphasizing the role of azetidine derivatives in modulating immune responses .

Functional Group Analysis

Compound Core Structure Position 1 Position 5 Key Functional Groups Biological Relevance
Target Compound Pentane-1,5-dione Phenyl 3-(Pyrazin-2-ylamino)azetidin-1-yl Diketone, azetidine, pyrazine Potential kinase/immune modulation
Compound 47 Pentane-1,5-dione 4-Fluorophenyl (4S)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl Diketone, oxazolidinone, fluorine Cholesterol absorption inhibition
Compound 7 Pentane-1,5-dione 4-Methylphenyl 3-(4-Hydroxyphenyl) Diketone, hydroxyl, methyl Novel bioactive scaffold
TLR7-9 Antagonist Derivatives Quinoline-morpholine - Azetidine-pyrazolo-pyridine Azetidine, pyrazolo-pyridine, nitrile SLE treatment

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.